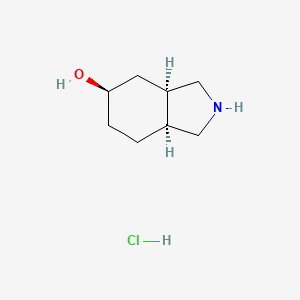

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would be determined by the specific substituents present on the isoindole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific substituents present. For example, a related compound, “(3aR,5R,7aS)-1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid”, has a molecular weight of 198.17, is solid at 20°C, and has a melting point of 152.0 to 156.0 °C .Aplicaciones Científicas De Investigación

Pharmacological Efficacy and Safety

Lurasidone, a compound structurally related to the isoindole family, has been extensively studied for its efficacy and safety in treating psychotic and mood disorders. It is a novel antipsychotic with a unique pharmacodynamic profile, demonstrating effectiveness in short-term treatment of schizophrenia and acute bipolar depression. It is well-tolerated, with a low risk of inducing metabolic or cardiac abnormalities, although its risk of akathisia may be higher compared to other modern antipsychotics. These findings highlight the therapeutic potential of compounds within the isoindole class, suggesting a need for further long-term and diverse indications testing (Pompili et al., 2018).

Polyindoles Synthesis and Applications

Anticancer Properties

The anticancer properties of conjugated linoleic acid (CLA), a compound related to the broader class of structures including isoindoles, have been extensively reviewed. Research suggests that specific isomers of CLA may have varying effects on tumorigenesis. While c9, t11-CLA and t10, c12-CLA isomers both show promise in reducing the incidence of certain cancers in vivo, their mechanisms of action appear to differ, influencing tumor growth through distinct metabolic pathways and gene regulation. This demonstrates the complexity and potential of specific structural isomers within this class of compounds for therapeutic applications (Kelley, Hubbard, & Erickson, 2007).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would depend on the specific substituents present. For example, a related compound, “(3aR,5R,7aS)-1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid”, is classified as potentially causing skin irritation, serious eye damage, allergic skin reaction, and allergy or asthma symptoms if inhaled .

Propiedades

IUPAC Name |

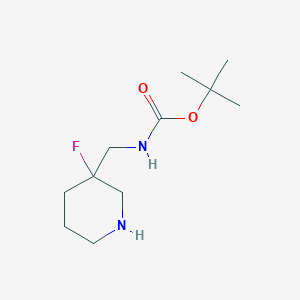

(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXEQGQTRITTG-ARIDFIBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2CC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@H]2C[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)

![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)